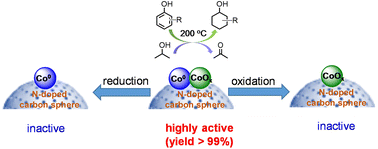Transfer hydrogenation of phenol over Co-CoOx/N-doped carbon: boosted catalyst performance enabled by synergistic catalysis between Co0 and Coδ+†
Dalton Transactions Pub Date: 2022-09-28 DOI: 10.1039/D2DT02750J
Abstract
Selective hydrogenation of biomass-derived phenols into cyclohexanones or cyclohexanols is an industrially important fundamental reaction. Traditional processes commonly used noble metal catalysts and high-pressure H2 as a donor, which are not cost-saving and selectivity-controllable. Herein, we fabricated highly dispersed cobalt nanoparticles (<5 nm) supported on mesoporous N-doped carbon spheres (Co-CoOx/NCS) via an ion exchange-pyrolysis strategy, which showed excellent activity and good selectivity in one-pot transfer hydrogenation of phenol to cyclohexanol with 2-PrOH as a hydrogen donor. It was found that the surface cobalt species of Co-CoOx/NCS could be tuned by simply adjusting the pyrolysis temperature, thus resulting in a boosted catalytic performance of Co-CoOx/NCS-600 (obtained at 600 °C), which was more active than other counterparts as well as Co/NCS-600 and Co3O4/NCS-600. Controlled experiments revealed that Co0 was mainly responsible for dehydrogenation of 2-PrOH, while phenol hydrogenation could be promoted by Lewis acidic Coδ+ (especially by Co2+), and the coexistence of Co0 and Coδ+ was indispensable for boosting the CTH activity of Co-CoOx/NCS. This work provides an economical and environmentally-friendly method for the selective hydrogenation of phenols into value-added chemicals.


Recommended Literature
- [1] Effect of alloying on thermal conductivity and thermoelectric properties of CoAsS and CoSbS
- [2] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†
- [3] Back cover
- [4] Chemical heterogeneity and approaches to its control in BiFeO3–BaTiO3 lead-free ferroelectrics†
- [5] Effects of Cu2+ incorporation on ZnAl-layered double hydroxide
- [6] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [7] Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis†
- [8] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [9] Contents list
- [10] Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen†










